molecular formula C17H24N2O B4792757 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide

2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide

Cat. No. B4792757
M. Wt: 272.4 g/mol
InChI Key: UBHQPSVUHLTIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide, also known as MEAI, is a novel psychoactive substance that belongs to the synthetic cathinone class of drugs. MEAI has gained popularity among users due to its euphoric effects and its ability to enhance cognitive and physical performance.

Mechanism of Action

2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. It inhibits the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the euphoric effects of 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide.
Biochemical and Physiological Effects:
2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide has been shown to increase dopamine and norepinephrine levels in the brain, leading to an increase in mood, motivation, and energy. 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide also increases heart rate and blood pressure, which can lead to cardiovascular complications in users.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide in lab experiments include its ability to enhance cognitive and physical performance, making it a useful tool in studying the effects of stimulants on the central nervous system. The limitations of using 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide in lab experiments include its potential for abuse and its cardiovascular effects, which can complicate data interpretation.

Future Directions

Future research on 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide should focus on its potential therapeutic applications, such as its use in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Further research is also needed to understand the long-term effects of 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide use and its potential for abuse. Additionally, the development of safer synthetic cathinones with similar effects to 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide should be explored.

Scientific Research Applications

2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the euphoric effects of 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide.

properties

IUPAC Name

2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-4-13(5-2)17(20)18-9-8-14-11-19-16-7-6-12(3)10-15(14)16/h6-7,10-11,13,19H,4-5,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHQPSVUHLTIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCC1=CNC2=C1C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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